Cas no 28345-67-7 (2-aminospiro[3.3]heptane-6-carboxylic acid)
2-aminospiro[3.3]heptane-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-Amino-spiro[3.3]heptane-2-carboxylic acid
- 2-aminospiro[3.3]heptane-6-carboxylic acid
- AKOS023403350
- PS-17912
- 6-aminospiro[3.3]heptane-2-carboxylicacid
- D73451
- EN300-147193
- CS-0067411
- 28345-67-7
- SCHEMBL26227343
- MFCD20542960
- 6-aminospiro[3.3]heptane-2-carboxylic acid
- SY322759
- SCHEMBL26603619
-
- Inchi: 1S/C8H13NO2/c9-6-3-8(4-6)1-5(2-8)7(10)11/h5-6H,1-4,9H2,(H,10,11)
- InChI Key: OJFMDXUWUKVTNA-UHFFFAOYSA-N
- SMILES: C1C2(CC(N)C2)CC1C(O)=O
Computed Properties
- Exact Mass: 155.094628657g/mol
- Monoisotopic Mass: 155.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.3
- Topological Polar Surface Area: 63.3Ų
2-aminospiro[3.3]heptane-6-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1209688-100mg |
2-aminospiro[3.3]heptane-6-carboxylic acid |
28345-67-7 | 97% | 100mg |
$480 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1209688-250MG |
2-aminospiro[3.3]heptane-6-carboxylic acid |
28345-67-7 | 97% | 250mg |
$770 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1209688-500MG |
2-aminospiro[3.3]heptane-6-carboxylic acid |
28345-67-7 | 97% | 500mg |
$1285 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1209688-1G |
2-aminospiro[3.3]heptane-6-carboxylic acid |
28345-67-7 | 97% | 1g |
$1925 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1209688-5G |
2-aminospiro[3.3]heptane-6-carboxylic acid |
28345-67-7 | 97% | 5g |
$5025 | 2023-09-03 | |
| Enamine | EN300-147193-50mg |
6-aminospiro[3.3]heptane-2-carboxylic acid |
28345-67-7 | 50mg |
$900.0 | 2023-09-29 | ||
| Enamine | EN300-147193-100mg |
6-aminospiro[3.3]heptane-2-carboxylic acid |
28345-67-7 | 100mg |
$943.0 | 2023-09-29 | ||
| Enamine | EN300-147193-250mg |
6-aminospiro[3.3]heptane-2-carboxylic acid |
28345-67-7 | 250mg |
$985.0 | 2023-09-29 | ||
| Enamine | EN300-147193-500mg |
6-aminospiro[3.3]heptane-2-carboxylic acid |
28345-67-7 | 500mg |
$1027.0 | 2023-09-29 | ||
| Enamine | EN300-147193-1000mg |
6-aminospiro[3.3]heptane-2-carboxylic acid |
28345-67-7 | 1000mg |
$1070.0 | 2023-09-29 |
2-aminospiro[3.3]heptane-6-carboxylic acid Suppliers
2-aminospiro[3.3]heptane-6-carboxylic acid Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2-aminospiro[3.3]heptane-6-carboxylic acid
2-Aminospiro[3.3]heptane-6-carboxylic Acid: A Comprehensive Overview
2-Aminospiro[3.3]heptane-6-carboxylic acid (CAS No: 28345-67-7) is a unique organic compound with a spirocyclic structure, combining a seven-membered ring system with both amino and carboxylic acid functionalities. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and biochemistry. The spirocyclic framework of this molecule provides it with distinct chemical and physical properties, making it a valuable compound for research and development.
The structure of 2-aminospiro[3.3]heptane-6-carboxylic acid consists of two fused rings: a six-membered ring and a five-membered ring, connected at a single atom (the spiro atom). The amino group (-NH₂) is located at the second position of the spiro system, while the carboxylic acid group (-COOH) is positioned at the sixth position. This arrangement creates a molecule with both acidic and basic functionalities, which can be exploited in various chemical reactions and applications.
Recent studies have highlighted the potential of 2-aminospiro[3.3]heptane-6-carboxylic acid as a building block for drug discovery. Its unique structure allows for the creation of bioactive molecules with complex architectures, which can target specific biological pathways or receptors. For instance, researchers have explored its use in the development of inhibitors for certain enzymes, such as kinases and proteases, which are implicated in various diseases, including cancer and neurodegenerative disorders.
In addition to its pharmaceutical applications, 2-aminospiro[3.3]heptane-6-carboxylic acid has also been investigated for its role in materials science. The compound's ability to form hydrogen bonds due to its amino and carboxylic acid groups makes it a promising candidate for the synthesis of supramolecular assemblies and functional materials. Recent advancements in this area have demonstrated its potential in creating self-healing polymers and stimuli-responsive materials, which could find applications in sensors, drug delivery systems, and adaptive materials.
The synthesis of 2-aminospiro[3.3]heptane-6-carboxylic acid involves a multi-step process that typically begins with the preparation of the spirocyclic core followed by functionalization to introduce the amino and carboxylic acid groups. Recent research has focused on optimizing these synthetic routes to improve yield, efficiency, and scalability. For example, methodologies involving organocatalysis and transition metal-catalyzed reactions have been developed to facilitate the construction of the spirocyclic framework.
Moreover, 2-aminospiro[3.3]heptane-6-carboxylic acid has been studied for its role in biochemistry and molecular biology. Its ability to act as a chiral auxiliary or a ligand in asymmetric catalysis has been explored in recent studies. The compound's chiral environment can influence the stereochemical outcome of reactions, making it a valuable tool in enantioselective synthesis.
In conclusion, 2-Aminospiro[3.3]heptane-6-carboxylic acid (CAS No: 28345-67-7) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for researchers seeking to develop innovative solutions in pharmaceuticals, materials science, and beyond.
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